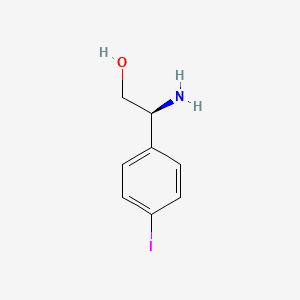
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10INO It features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol typically involves the reduction of 1-(4-iodophenyl)ethan-1-one. One common method includes the use of [dibenzhydryl-(S)-tBu-(iminopyridine-oxazoline)]FeBr2 as a catalyst, along with diphenylsilane and sodium triethylborohydride in toluene at 25°C for 3 hours under an inert atmosphere . The reaction is then quenched with sodium hydroxide in methanol and lithium hydroxide monohydrate in toluene for 10 hours, yielding the desired product with a high yield of 97% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-iodobenzaldehyde or 4-iodoacetophenone.
Reduction: Formation of 2-amino-2-(4-iodophenyl)ethanamine.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can facilitate radiolabeling, making it useful in imaging studies. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-iodophenyl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-(4-iodophenyl)ethan-1-one: A related compound with a ketone group instead of an amino and hydroxyl group.
4-iodophenyl derivatives: Compounds with various functional groups attached to the 4-iodophenyl moiety.
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Clé InChI |
IZFQBVHODUUDIQ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CO)N)I |
SMILES canonique |
C1=CC(=CC=C1C(CO)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


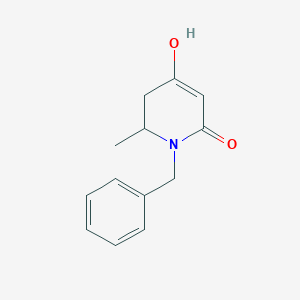
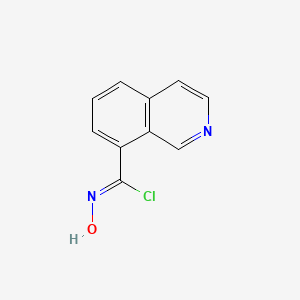
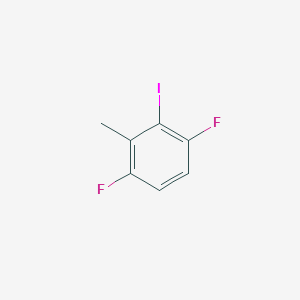

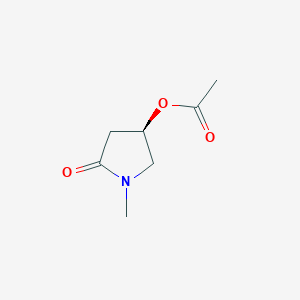
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
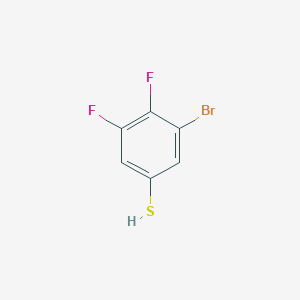


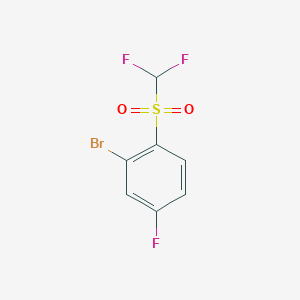
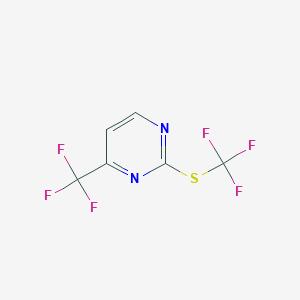
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)

